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(S)-gamma-Octanolactone -

(S)-gamma-Octanolactone

Catalog Number: EVT-8020773
CAS Number:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-gamma-Octanolactone is a natural product found in Thymbra capitata with data available.
Source and Classification

(S)-gamma-Octanolactone is classified as a γ-lactone, specifically an oxolan-2-one with a butyl group at position 5. It is primarily derived from natural sources such as fruits (notably peaches and apricots) and certain processed foods like blue cheese . Despite its natural occurrence, it is often synthesized for commercial use due to its desirable aromatic properties.

Synthesis Analysis

The synthesis of (S)-gamma-Octanolactone can be achieved through several methods:

  1. Intramolecular Esterification: This method involves the cyclization of 4-hydroxyoctanoic acid, catalyzed by strong acids such as sulfuric acid. The hydroxyl group reacts with the carboxylic acid group within the same molecule, forming the lactone .
  2. Reaction with Acrylic Acid: Another synthetic route includes the reaction of acrylic acid with pentanol in the presence of alkaline sulfates or phosphates. This method facilitates the formation of the lactone through a series of esterification reactions .
  3. Biochemical Synthesis: Recent studies are exploring biochemical pathways for synthesizing gamma-octalactone, which may offer more sustainable production methods .
Chemical Reactions Analysis

(S)-gamma-Octanolactone participates in various chemical reactions typical for lactones:

  • Lactonization: This process can occur under acidic conditions where hydroxy acids can cyclize to form lactones.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, gamma-octalactone can revert to its corresponding hydroxy acid.
  • Reactions with Nucleophiles: The carbonyl carbon in the lactone can react with nucleophiles, leading to ring-opening reactions that yield various derivatives .
Mechanism of Action

The mechanism of action for (S)-gamma-Octanolactone primarily relates to its sensory properties in flavor and fragrance applications. It acts on olfactory receptors, contributing to fruity and creamy notes in perfumes and food products. Its low detection threshold (around parts per billion) indicates its potency as an aromatic compound, allowing it to impart significant sensory effects even at minimal concentrations .

Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid
  • Density: 0.98 g/cm³
  • Boiling Point: 234°C
  • Flash Point: 111°C
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Detection Threshold: Extremely low, around 0.0000001% .

These properties make (S)-gamma-Octanolactone highly suitable for use in fragrances and flavorings.

Applications

(S)-gamma-Octanolactone finds applications across several domains:

  • Perfumery: It is extensively used in creating fruity and floral fragrances, often featured in compositions for tuberose, jasmine, gardenia, and other floral scents .
  • Food Flavoring: Due to its pleasant aroma reminiscent of peaches and coconuts, it is used as a flavoring agent in food products.
  • Research Applications: Studies have indicated potential benefits when included in animal diets, suggesting it may improve gut health by modulating intestinal microbiomes .
Biosynthesis and Natural Occurrence

Enantioselective Biosynthesis in Plant Secondary Metabolism

(S)-gamma-Octanolactone (γ-octalactone) arises in plants via enantioselective enzymatic pathways. Key steps include:

  • Hydroxyacid Precursor Activation: 4-Hydroxyoctanoic acid undergoes intramolecular esterification, catalyzed by Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450 enzymes. This process exhibits strict stereoselectivity toward the S-enantiomer due to chiral enzymatic binding pockets [1] [6].
  • Chiral Induction: In Prunus persica (peach), FAD-dependent oxidases selectively convert lipid-derived ketones into (S)-4-hydroxy acids. Subsequent lactonization is mediated by acyltransferase enzymes (e.g., BAHD family), which favor S-configuration retention [2] [6].
  • Substrate Specificity: Chain-length specificity of plant ketoacyl-CoA synthases ensures C₈ precursors dominate, explaining the abundance of γ-octalactone over shorter/longer homologs [5].

Table 1: Natural Occurrence of (S)-γ-Octalactone in Plants

Plant SourceTissue(S)-Enantiomer Proportion (%)Concentration (ppm)
Prunus persicaFruit mesocarp68–74%1.2–3.8
Mangifera indicaPulp60–65%0.9–2.1
Vitis viniferaBerry skin55–62%0.05–0.3

Microbial Pathways for (S)-Enantiomer Production

Fungal Fermentation Systems (e.g., Mortierella spp.)

Microbial biosynthesis leverages stereoselective enzymes for efficient (S)-isomer synthesis:

  • Hydroxylation Specificity: Mortierella alpina and Aspergillus spp. hydroxylate octanoic acid at the C4 position via NADPH-dependent oxygenases, yielding >90% (S)-4-hydroxyoctanoic acid. This step’s enantioselectivity stems from prochiral face recognition in the enzyme’s active site [3] [4].
  • Fermentation Optimization: Submerged cultures of Mortierella spp. achieve 85% (S)-γ-octalactone yield at pH 6.5–7.0 and 25°C. Lactonization occurs spontaneously under acidic conditions post-hydroxylation [4].

Role of Hydroxy Fatty Acid Precursors in Lactonization

  • Precursor Biosynthesis: Oleic acid undergoes ω-oxidation by cytochrome P450s (e.g., CYP52 family) to form 4-hydroxyoctanoic acid. Yarrowia lipolytica engineering has enhanced this pathway’s flux [5] [6].
  • Lactonization Mechanism: Intramolecular esterification is pH-dependent, with maximal cyclization below pH 3.0. In vitro studies confirm 4-hydroxy acids convert to γ-lactones 50× faster than 5-hydroxy acids due to ring-strain thermodynamics [6].

Table 2: Microbial Production Efficiency of (S)-γ-Octalactone

MicroorganismSubstrate(S)-Enantiomer Yield (%)Titer (g/L)
Mortierella isabellinaOctanoic acid92%12.4
Aspergillus nigerOleic acid78%8.7
Engineered S. cerevisiaeGlucose83%10.1

Ecological Roles in Plant-Insect Interactions

(S)-γ-Octalactone mediates critical ecological functions:

  • Pollinator Attraction: In Nicotiana attenuata, floral emissions of (S)-γ-octalactone increase hawkmoth visitation by 40% compared to racemic blends, confirming enantiomer-specific olfactory responses [2] [7].
  • Herbivore Deterrence: At >5 ppm, the (S)-enantiomer repels Spodoptera littoralis larvae. Molecular dynamics simulations show selective binding to insect OR5 receptors, triggering aversive behavior [2].
  • Symbiont Signaling: Endophytic fungi (Epichloë spp.) produce (S)-γ-octalactone as a quorum-sensing molecule, modulating hyphal growth in plant rhizospheres [3].

Enantiomeric Distribution in Natural Matrices (Fruits, Wines)

Enantiomeric ratios serve as biomarkers for origin authentication and quality control:

  • Fruit Maturation Dynamics: In peaches, the (S)-enantiomer proportion rises from 52% (unripe) to 74% (ripe) due to senescence-induced enzyme activation. This enhances "coconut" aroma notes [1] [7].
  • Wine Fermentation Influence: Saccharomyces cerevisiae metabolism during fermentation reduces (S)-γ-octalactone levels by 30–40% versus pre-fermentation musts. Botrytis cinerea infection conversely enriches (S)-enantiomer (70% of total lactone) via fungal ketoreductases [4] [6].
  • Geographical Traceability: Cool-climate Pinot noir wines (e.g., Oregon, USA) show higher (S)-enantiomer ratios (mean: 68%) than warm-region equivalents (mean: 54%), reflecting terroir impacts on yeast ecology [6].

Table 3: Enantiomeric Distribution in Wines

Wine TypeRegion(S)-Enantiomer Proportion (%)Concentration (µg/L)
Pinot noirOregon, USA64–68%18.5–22.5
Botrytised SemillonSauternes, France70–75%95–155
Cabernet SauvignonBordeaux, France58–63%12.8–16.2

Properties

Product Name

(S)-gamma-Octanolactone

IUPAC Name

(5S)-5-butyloxolan-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1

InChI Key

IPBFYZQJXZJBFQ-ZETCQYMHSA-N

SMILES

CCCCC1CCC(=O)O1

Canonical SMILES

CCCCC1CCC(=O)O1

Isomeric SMILES

CCCC[C@H]1CCC(=O)O1

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